Pinocembrin, 7-acetate
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Overview
Description
Pinocembrin, 7-acetate is a naturally occurring flavonoid compound found in various plants and honey. It is a derivative of pinocembrin, which is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinocembrin, 7-acetate can be synthesized through chemical and biological methods. The chemical synthesis typically involves the reaction of aurantiin in an alkaline solution, followed by a series of closed-loop condensation reactions under inert gas shielding and deglycosylation . The biological synthesis involves metabolic engineering strategies and two-phase pH fermentation to improve yield and reduce production costs .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as honey, propolis, and various plants. The extraction process includes several steps like precipitation, reversed-phase silica gel column chromatography, and purification to achieve high production yield .
Chemical Reactions Analysis
Types of Reactions
Pinocembrin, 7-acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, methylated, and acetylated compounds .
Scientific Research Applications
Pinocembrin, 7-acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its role in cellular processes and signaling pathways.
Industry: Utilized in the development of functional food ingredients, pharmaceuticals, and cosmetics.
Mechanism of Action
Pinocembrin, 7-acetate exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Increases the content of glutathione, reducing oxidative stress and protecting cells from damage.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and modulates inflammatory signaling pathways.
Comparison with Similar Compounds
Pinocembrin, 7-acetate is unique compared to other similar compounds due to its specific pharmacological properties and molecular structure. Similar compounds include:
Pinocembrin: The parent compound, known for its antioxidant and anti-inflammatory effects.
Pinobanksin: Another flavonoid with similar pharmacological activities but different molecular targets.
Pinobanksin-3-O-acetate: An esterified derivative with higher apoptotic activity compared to pinocembrin.
This compound stands out due to its enhanced neuroprotective and anti-inflammatory properties, making it a promising candidate for further research and therapeutic applications .
Properties
Molecular Formula |
C17H14O5 |
---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
(5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl) acetate |
InChI |
InChI=1S/C17H14O5/c1-10(18)21-12-7-13(19)17-14(20)9-15(22-16(17)8-12)11-5-3-2-4-6-11/h2-8,15,19H,9H2,1H3 |
InChI Key |
OCRUXLYEKHXKPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |
Origin of Product |
United States |
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